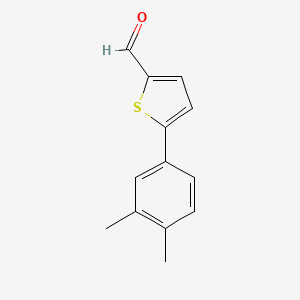
5-(3,4-dimethylphenyl)-2-Thiophenecarboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Dimethylphenyl)-2-thiophenecarboxaldehyde is an organic compound characterized by a thiophene ring substituted with a 3,4-dimethylphenyl group and a formyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the Friedel-Crafts acylation reaction. In this process, 3,4-dimethylbenzene is reacted with thiophene-2-carbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically requires anhydrous conditions and low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the compound can be produced using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, is also being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 5-(3,4-Dimethylphenyl)-2-thiophenecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, aqueous conditions.
Reduction: LiAlH₄, ether solvent.
Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for halogenation.
Major Products Formed:
Oxidation: 5-(3,4-dimethylphenyl)-2-thiophenecarboxylic acid.
Reduction: 5-(3,4-dimethylphenyl)-2-thiophenemethanol.
Substitution: Nitro derivatives or halogenated derivatives of the thiophene ring.
Scientific Research Applications
Chemistry: In organic chemistry, 5-(3,4-dimethylphenyl)-2-thiophenecarboxaldehyde is used as a building block for the synthesis of more complex molecules. It can be employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Biology: The compound has shown potential as a bioactive molecule in biological studies. It can be used to develop new pharmaceuticals or as a probe in biochemical assays to study enzyme activities.
Medicine: Research is ongoing to explore the medicinal properties of this compound. It has been investigated for its potential anti-inflammatory, antioxidant, and anticancer activities.
Industry: In the chemical industry, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable for creating materials with specific properties.
Mechanism of Action
The mechanism by which 5-(3,4-dimethylphenyl)-2-thiophenecarboxaldehyde exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
5-(2,4-dimethylphenyl)-2-thiophenecarboxaldehyde
5-(3,5-dimethylphenyl)-2-thiophenecarboxaldehyde
5-(3,4-dimethylphenyl)-2-thiopheneacetic acid
Uniqueness: 5-(3,4-Dimethylphenyl)-2-thiophenecarboxaldehyde is unique due to its specific substitution pattern on the thiophene ring, which influences its reactivity and potential applications. The presence of the 3,4-dimethylphenyl group provides steric hindrance and electronic effects that can affect the compound's behavior in chemical reactions and biological systems.
Properties
CAS No. |
343604-14-8 |
|---|---|
Molecular Formula |
C13H12OS |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
5-(3,4-dimethylphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H12OS/c1-9-3-4-11(7-10(9)2)13-6-5-12(8-14)15-13/h3-8H,1-2H3 |
InChI Key |
QLOARUWVOFKQSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(S2)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-Bromopyridin-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B15355831.png)

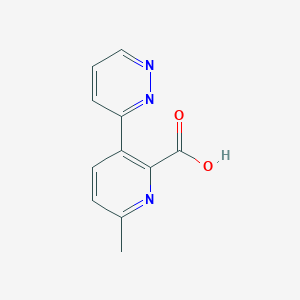
![Methyl 4-bromo-2-[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B15355861.png)
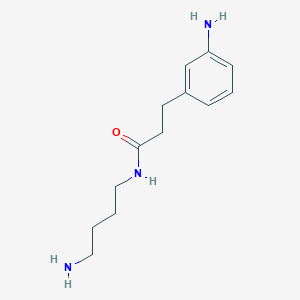
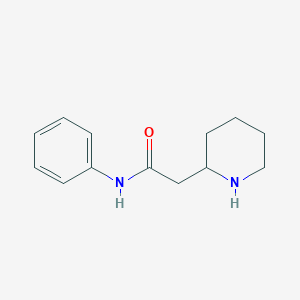
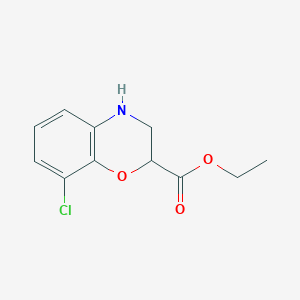
![1-{4-[5-(4-Isobutylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}ethanone](/img/structure/B15355879.png)
![1-(5-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B15355885.png)

![N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-1-(2-phenylmethoxyphenyl)indol-5-amine](/img/structure/B15355896.png)
![Methyl 2-[1-(dibenzylamino)cyclopropyl]acetate](/img/structure/B15355900.png)
![N-[(2-methoxyphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B15355919.png)

